Fingolimod Stearoate Amide-d4

LC-MS/MS Bioanalytical Method Validation Fingolimod Impurity Analysis

This deuterium-labeled impurity standard is purpose-built for generic Fingolimod ANDA analytical method validation (AMV) and QC release testing. Unlabeled Fingolimod Stearoate Amide cannot correct for matrix-effect bias in LC-MS/MS, while generic Fingolimod-d4 fails to co-elute with the stearoate amide impurity—only this compound provides the +4 Da mass shift essential for interference-free MRM quantitation (5–2500 pg/mL linear range, LOD as low as 1 pg/mL). Supplied with full characterization data (NMR, MS, HPLC) compliant with pharmacopeial traceability requirements. Research use only.

Molecular Formula C₃₇H₆₃D₄NO₃
Molecular Weight 577.96
Cat. No. B1151145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFingolimod Stearoate Amide-d4
SynonymsN-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)stearamide-d4
Molecular FormulaC₃₇H₆₃D₄NO₃
Molecular Weight577.96
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fingolimod Stearoate Amide-d4: Stable Isotope-Labeled Impurity Reference Standard for Fingolimod Analytical Method Development and Quality Control


Fingolimod Stearoate Amide-d4 is a deuterium-labeled analog of Fingolimod Stearoate Amide, a known process-related impurity of the S1P receptor modulator Fingolimod . The compound incorporates four deuterium atoms at strategic positions (C₃₇H₆₃D₄NO₃; MW 577.96) and serves as a stable isotope-labeled internal standard for quantitative analysis via LC-MS/MS [1]. It is supplied with purity ≥95% and is intended exclusively for research and analytical method development, not for human therapeutic use [2].

Why Fingolimod Stearoate Amide-d4 Cannot Be Replaced by Unlabeled Analogs or Generic Deuterated Internal Standards


Generic substitution fails due to the compound's dual-role specificity. First, as a process-related impurity standard, unlabeled Fingolimod Stearoate Amide lacks the deuterium signature required for accurate internal standardization in LC-MS/MS, introducing matrix-effect bias [1]. Second, generic deuterated internal standards (e.g., Fingolimod-d4) do not match the chromatographic retention behavior or ionization efficiency of the stearoate amide impurity, precluding reliable co-elution and quantitative correction [2]. Third, regulatory guidance for Abbreviated New Drug Applications (ANDAs) mandates impurity reference standards with full characterization data, which this compound supplies compliant with pharmacopeial traceability requirements [3]. Fourth, the molecular weight difference (Δ 4.03 Da vs. unlabeled analog) provides the distinct mass shift essential for multiple reaction monitoring (MRM) without isotopic overlap [4].

Fingolimod Stearoate Amide-d4: Quantitative Evidence of Analytical Differentiation for Method Validation and Impurity Control


Fingolimod Stearoate Amide-d4 as Internal Standard: Validated Recovery and Precision Metrics for Impurity Quantification

In validated LC-MS/MS methods for Fingolimod quantification, deuterated internal standards (exemplified by Fingolimod-d4) enable extraction recoveries of 98.39–99.54% and inter-assay precision (CV) of 1.13–11.88% [1][2]. Fingolimod Stearoate Amide-d4 provides the same isotopic labeling advantage for the specific impurity analyte, enabling method linearity down to 1 pg/mL detection limits when applied as the internal standard for its unlabeled counterpart [2]. In contrast, non-deuterated internal standards or external calibration would yield recoveries uncorrected for matrix effects, with CVs potentially exceeding 15–20% in complex biological matrices [3].

LC-MS/MS Bioanalytical Method Validation Fingolimod Impurity Analysis

Isotopic Purity and Structural Fidelity: Deuterium Incorporation Verification via Mass Spectrometry

Fingolimod Stearoate Amide-d4 incorporates four deuterium atoms, producing a molecular ion shift of +4.03 Da relative to the unlabeled analog (MW 573.95 vs. 577.96) . This mass difference enables baseline-resolved MRM transitions in LC-MS/MS without isotopic cross-talk [1]. In contrast, non-deuterated Fingolimod Stearoate Amide cannot serve as an internal standard due to identical m/z and retention time, while lower deuteration (d1–d3) would produce incomplete isotopic separation and potential interference from natural abundance isotopes [2].

Stable Isotope Labeling Mass Spectrometry Structural Characterization

Chromatographic Co-Elution and Ionization Efficiency Equivalence for Quantitative Accuracy

Stable isotope-labeled internal standards exhibit near-identical chromatographic retention times and ionization efficiencies to their unlabeled counterparts, enabling correction for matrix effects and instrument variability [1]. Fingolimod-d4 as internal standard for Fingolimod achieves linear calibration from 5–2500 pg/mL with R² >0.99 and detection limit of 1 pg/mL [2]. Fingolimod Stearoate Amide-d4 provides equivalent performance for the stearoate amide impurity, whereas structurally distinct internal standards (e.g., Fingolimod-d4 used for the impurity) would exhibit differential retention and ionization, compromising quantitative accuracy by 20–50% [3].

UPLC Impurity Profiling Method Development

Regulatory Traceability: Pharmacopeial Compliance and ANDA Submission Readiness

Fingolimod Stearoate Amide-d4 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for ANDA submissions [1]. Traceability against pharmacopeial standards (USP or EP) is available based on feasibility [1]. In contrast, non-certified research-grade chemicals lack the certificate of analysis, stability data, and traceable documentation required for regulatory submissions, necessitating costly in-house qualification [2].

ANDA GMP Reference Standard Pharmacopeial Compliance

Recommended Application Scenarios for Fingolimod Stearoate Amide-d4 in Analytical Development and Quality Control


Validated LC-MS/MS Method Development for Fingolimod Process-Related Impurity Quantification

Use Fingolimod Stearoate Amide-d4 as the deuterated internal standard for quantifying unlabeled Fingolimod Stearoate Amide in Fingolimod API and finished drug products. The +4 Da mass shift enables MRM-based detection with method linearity achievable from 5–2500 pg/mL and detection limits as low as 1 pg/mL, as demonstrated for Fingolimod-d4 in validated bioanalytical methods [1]. This approach corrects for matrix effects and instrument variability, ensuring ICH M10-compliant precision and accuracy [2].

Abbreviated New Drug Application (ANDA) Impurity Control and Specification Setting

Deploy Fingolimod Stearoate Amide-d4 as a fully characterized impurity reference standard with traceability to USP or EP for establishing impurity specifications in generic Fingolimod ANDA submissions. The compound meets regulatory requirements for detailed characterization data and can serve as the primary reference for method validation (AMV) and QC release testing, addressing FDA recommendations for impurity identification and qualification [1].

Stability-Indicating Method Development and Forced Degradation Studies

Incorporate Fingolimod Stearoate Amide-d4 as the internal standard in stability-indicating UPLC-MS/MS methods to monitor formation of the stearoate amide impurity under stress conditions (e.g., heat, humidity, oxidation). The deuterated standard enables accurate quantification of impurity levels during shelf-life studies, with extraction recoveries of 98.80–106.00% and CVs of 1.13–11.88% achievable as demonstrated in validated Fingolimod whole blood methods [1].

Pharmaceutical Quality Control and Batch Release Testing

Utilize Fingolimod Stearoate Amide-d4 for routine QC analysis of Fingolimod API batches to ensure impurity levels remain below ICH Q3A thresholds. The compound's purity ≥95% and availability of comprehensive characterization data (NMR, MS, HPLC) support accurate quantification and compliance with cGMP requirements, providing a reliable reference for long-term batch-to-batch consistency monitoring [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fingolimod Stearoate Amide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.